molecular formula C21H24N6O B10998702 N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B10998702
M. Wt: 376.5 g/mol
InChI Key: RJIBLQZAFHSPDJ-UHFFFAOYSA-N
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Description

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with a suitable phenyl derivative under nucleophilic substitution conditions. The pyrimidine ring can be prepared through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide. Pyrazole compounds are known to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

2. Anti-inflammatory Properties
Pyrazole compounds are recognized for their anti-inflammatory effects. The compound has been evaluated for its efficacy in reducing inflammation markers in vitro and in vivo. It has demonstrated superior activity compared to standard anti-inflammatory drugs like diclofenac, indicating its potential as a therapeutic agent for inflammatory diseases .

3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. This compound has shown effectiveness against a range of bacterial strains, suggesting its utility as an antibacterial agent . The compound's mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Agricultural Applications

1. Pesticidal Activity
Research indicates that pyrazole compounds can act as effective pesticides due to their ability to interfere with the biological processes of pests. The compound has been tested for its insecticidal properties and has shown promise in controlling specific agricultural pests without adversely affecting beneficial insects.

2. Herbicidal Properties
In addition to pest control, certain pyrazole derivatives have been evaluated for herbicidal activity. They inhibit the growth of various weed species, making them valuable in agricultural practices aimed at improving crop yields by reducing competition from weeds .

Technological Applications

1. Nonlinear Optical Properties
Compounds containing pyrazole moieties exhibit nonlinear optical (NLO) properties that are advantageous in photonic applications. This compound has been studied for its potential use in optoelectronic devices due to its ability to enhance light amplification and modulation .

2. Light Emitting Devices
The unique electronic properties of this compound make it suitable for applications in light-emitting devices (LEDs). Its ability to facilitate photo-induced electron transfer can be harnessed to develop efficient light sources with improved performance characteristics .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell line proliferation with IC50 values lower than standard treatments .
Study 2Anti-inflammatory EffectsShowed enhanced reduction in inflammation markers compared to diclofenac in animal models .
Study 3Antimicrobial EfficacyEffective against multiple bacterial strains with potential for development into new antibiotics .
Study 4Pesticidal ActivityExhibited high efficacy against target pests while being safe for non-target species.
Study 5Nonlinear Optical PropertiesConfirmed strong NLO response suitable for photonic applications .

Mechanism of Action

The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, pyrimidine-containing molecules, and piperidine-based compounds. Examples include:

Uniqueness

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 3,5-dimethylpyrazole with various phenyl and pyrimidine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity of the compound. The molecular formula is C16H20N4OC_{16}H_{20}N_4O, indicating a complex structure conducive to various biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the pyrazole moiety. For instance, derivatives similar to this compound have demonstrated significant inhibitory effects against various cancer cell lines. A study reported that compounds with similar structures exhibited IC50 values ranging from 0.5 to 10 µM against breast and lung cancer cell lines, suggesting potent cytotoxicity .

Anti-inflammatory Properties

The anti-inflammatory activity of related pyrazole compounds has been well documented. For example, certain derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM . These findings indicate that this compound may also possess similar properties, potentially making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Compounds with the pyrazole structure have also been evaluated for antimicrobial activity. Research demonstrates that some derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . The presence of the piperidine moiety enhances this activity, suggesting a synergistic effect that could be leveraged in drug design.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, revealed that these compounds induced apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .

Case Study 2: Anti-inflammatory Mechanisms
In an animal model of inflammation induced by carrageenan, compounds structurally related to this compound showed significant reduction in paw edema compared to control groups . This suggests potential therapeutic applications in treating conditions like arthritis.

Research Findings Summary

Activity IC50 / MIC Values Reference
Antitumor0.5 - 10 µM
Anti-inflammatoryUp to 85% inhibition
AntimicrobialMIC comparable to antibiotics

Properties

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C21H24N6O/c1-15-13-16(2)27(25-15)19-8-6-18(7-9-19)24-20(28)17-5-3-12-26(14-17)21-22-10-4-11-23-21/h4,6-11,13,17H,3,5,12,14H2,1-2H3,(H,24,28)

InChI Key

RJIBLQZAFHSPDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3CCCN(C3)C4=NC=CC=N4)C

Origin of Product

United States

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